6-Bromo-2H-1,3-benzodioxol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

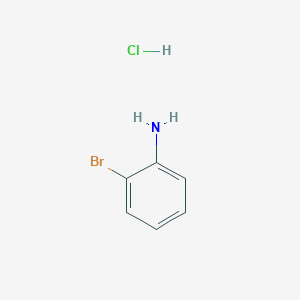

6-Bromo-2H-1,3-benzodioxol-5-amine is used as a reactant in the preparation of benzoxazoles by copper-catalyzed domino annulation using microwave irradiation or conventional heating . It belongs to the class of organic compounds known as diarylthioethers .

Synthesis Analysis

The compound has been used in the synthesis of benzoxazoles via a copper-catalyzed domino annulation . A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Molecular Structure Analysis

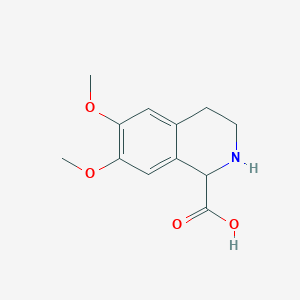

The molecule contains a total of 36 bond(s). There are 18 non-H bond(s), 6 multiple bond(s), 6 rotatable bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amine(s) (aliphatic) and 2 ether(s) (aromatic) .Chemical Reactions Analysis

6-Bromo-2H-1,3-benzodioxol-5-amine has been used as a reactant in the preparation of benzoxazoles by copper-catalyzed domino annulation . It has also been used in the synthesis of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties via a Pd - catalyzed C-N cross - coupling .Physical And Chemical Properties Analysis

The molecular formula of 6-Bromo-2H-1,3-benzodioxol-5-amine is C7H6BrNO2 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

“6-Bromo-2H-1,3-benzodioxol-5-amine” is a chemical compound with the CAS Number: 56251-58-2 . It has a molecular weight of 216.03 . This compound is often used as a building block in the construction of various chemical structures .

- “6-Bromo-2H-1,3-benzodioxol-5-amine” is often used as a building block in the construction of various chemical structures .

- A similar compound, “3-(Bromoacetyl)coumarin”, is used as a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . It has been used in the synthesis of various bioactive heterocyclic scaffolds .

- “3-(Bromoacetyl)coumarin” also has biological activities such as antiproliferative and antimicrobial activities .

Building Block in Chemical Structures

Synthesis of Bioactive Heterocyclic Scaffolds

Antiproliferative and Antimicrobial Activities

Synthesis of 2H-Indazoles and 2-Allyl-N-[(6-bromobenzo[d]dioxol-5-yl)methyl]aniline

- A related compound, “6-Bromo-2H-1,4-benzoxazin-3(4H)-one”, is used as a building block in the construction of pyrimidinyl substituted benzoxazinones, which are small molecule rennin inhibitors .

Synthesis of Pyrimidinyl Substituted Benzoxazinones

Synthesis of 2H-Indazoles and 2-Allyl-N-[(6-bromobenzo[d]dioxol-5-yl)methyl]aniline

Zukünftige Richtungen

The compound has been recognized as a potential therapeutic target for diabetes and cancer . It has been used in the synthesis of benzoxazoles and indoles, which have shown anticancer activity . These findings suggest potential future directions for the use of 6-Bromo-2H-1,3-benzodioxol-5-amine in drug development.

Eigenschaften

IUPAC Name |

6-bromo-1,3-benzodioxol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIAWWMUJPLZBMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2H-1,3-benzodioxol-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.